molecular formula C8H3BrN2O4 B1417071 3-Bromo-2-cyano-6-nitrobenzoic acid CAS No. 1805102-49-1

3-Bromo-2-cyano-6-nitrobenzoic acid

Cat. No. B1417071
M. Wt: 271.02 g/mol
InChI Key: ZMQWIJJVNDEKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-cyano-6-nitrobenzoic acid, also known as 3-BCNA, is an important organic compound in the field of synthetic chemistry. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 306-308°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and benzene. 3-BCNA is used in a variety of applications, including synthesis, catalysis, and drug discovery.

Mechanism Of Action

3-Bromo-2-cyano-6-nitrobenzoic acid acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Specifically, 3-Bromo-2-cyano-6-nitrobenzoic acid binds to the active site of the enzyme and prevents it from catalyzing the reactions necessary for the metabolism of the compounds. This inhibition can be used to increase the bioavailability of drugs and other compounds, as well as to reduce their toxicity.

Biochemical And Physiological Effects

3-Bromo-2-cyano-6-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the growth of cancer cells. In addition, 3-Bromo-2-cyano-6-nitrobenzoic acid has been shown to have anti-inflammatory and anti-oxidant properties, and to reduce the levels of low-density lipoproteins in the blood.

Advantages And Limitations For Lab Experiments

The use of 3-Bromo-2-cyano-6-nitrobenzoic acid in laboratory experiments has a number of advantages. It is relatively inexpensive, and its synthesis is relatively straightforward. In addition, it is a relatively stable compound, and is soluble in a variety of solvents. However, 3-Bromo-2-cyano-6-nitrobenzoic acid can be toxic if used in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-Bromo-2-cyano-6-nitrobenzoic acid in scientific research. For example, it could be used to develop new drugs and catalysts, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, 3-Bromo-2-cyano-6-nitrobenzoic acid could be used to develop new methods for the synthesis of polymers, dyes, and surfactants. Finally, 3-Bromo-2-cyano-6-nitrobenzoic acid could be used to study the effects of environmental pollutants on human health.

Scientific Research Applications

3-Bromo-2-cyano-6-nitrobenzoic acid has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of catalysts, and the study of biochemical and physiological processes. In particular, 3-Bromo-2-cyano-6-nitrobenzoic acid has been used as a substrate for the synthesis of a variety of drugs, including antifungals, antibiotics, and analgesics. It has also been used as a catalyst for the synthesis of a variety of compounds, including polymers, dyes, and surfactants. In addition, 3-Bromo-2-cyano-6-nitrobenzoic acid has been used to study the biochemical and physiological processes involved in the development of cancer, diabetes, and other diseases.

properties

IUPAC Name

3-bromo-2-cyano-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-2-6(11(14)15)7(8(12)13)4(5)3-10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQWIJJVNDEKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-6-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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